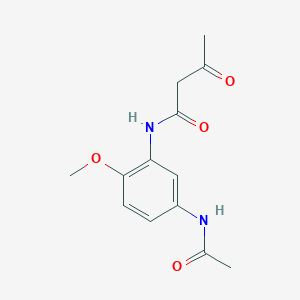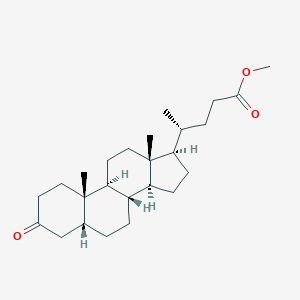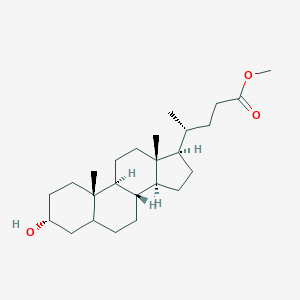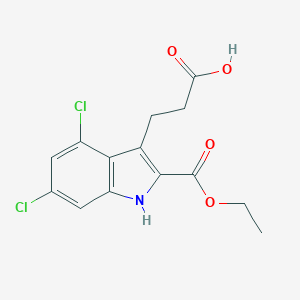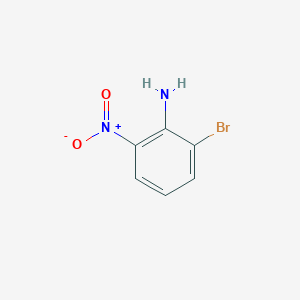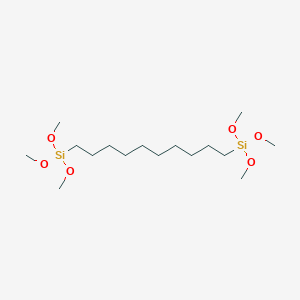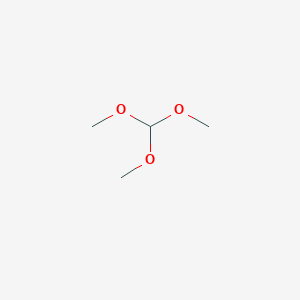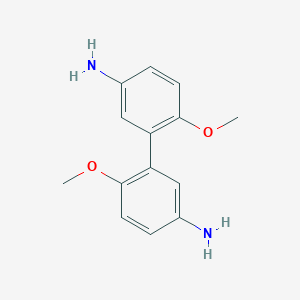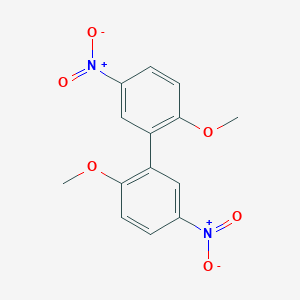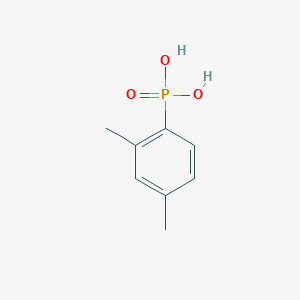
(2,4-dimethylphenyl)phosphonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethylphenyl)phosphonic acid, also known as DMPA, is a phosphonic acid derivative that has been widely used in scientific research for its unique properties. DMPA has the ability to form strong metal complexes, which makes it useful in various applications such as catalysis, separation, and sensing.
作用机制
The mechanism of action of (2,4-dimethylphenyl)phosphonic Acid is not well understood. However, it is believed that (2,4-dimethylphenyl)phosphonic Acid forms strong metal complexes with metal ions, which can affect the reactivity and properties of the metal ions. (2,4-dimethylphenyl)phosphonic Acid can also act as a chelating agent, which can enhance the stability of metal ions.
生化和生理效应
There is limited information on the biochemical and physiological effects of (2,4-dimethylphenyl)phosphonic Acid. However, studies have shown that (2,4-dimethylphenyl)phosphonic Acid can inhibit the growth of certain bacteria and fungi. (2,4-dimethylphenyl)phosphonic Acid has also been shown to have antitumor activity in vitro.
实验室实验的优点和局限性
(2,4-dimethylphenyl)phosphonic Acid has several advantages for lab experiments. It is easy to synthesize and has high purity when recrystallized. (2,4-dimethylphenyl)phosphonic Acid can form strong metal complexes with metal ions, which can be useful in various applications such as catalysis, separation, and sensing. However, (2,4-dimethylphenyl)phosphonic Acid has some limitations. It is not very soluble in water, which can limit its applications in aqueous solutions. (2,4-dimethylphenyl)phosphonic Acid can also form insoluble precipitates with certain metal ions, which can affect the reactivity and properties of the metal ions.
未来方向
There are several future directions for the use of (2,4-dimethylphenyl)phosphonic Acid in scientific research. One direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new metal complexes with unique properties. Another direction is the use of (2,4-dimethylphenyl)phosphonic Acid in the synthesis of new MOFs with potential applications in gas storage and separation. Additionally, the use of (2,4-dimethylphenyl)phosphonic Acid in the development of new antitumor agents could be explored.
合成方法
(2,4-dimethylphenyl)phosphonic Acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 2,4-dimethylphenol with phosphorus trichloride to form (2,4-dimethylphenyl)phosphonic dichloride. The second step involves the reaction of (2,4-dimethylphenyl)phosphonic dichloride with water to form (2,4-dimethylphenyl)phosphonic Acid. The purity of (2,4-dimethylphenyl)phosphonic Acid can be improved through recrystallization using solvents such as ethanol or acetone.
科学研究应用
(2,4-dimethylphenyl)phosphonic Acid has been widely used in scientific research due to its ability to form strong metal complexes. (2,4-dimethylphenyl)phosphonic Acid can be used as a ligand in coordination chemistry to form metal complexes that have unique properties. These metal complexes have been used in various applications such as catalysis, separation, and sensing. (2,4-dimethylphenyl)phosphonic Acid has also been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
属性
CAS 编号 |
111192-85-9 |
|---|---|
产品名称 |
(2,4-dimethylphenyl)phosphonic Acid |
分子式 |
C8H11O3P |
分子量 |
186.14 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI 键 |
DLXVLBCCGRQAAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
溶解度 |
0.08 M |
同义词 |
(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



